molecular formula C7H6BF3O3 B13465813 (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid

(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid

Cat. No.: B13465813
M. Wt: 205.93 g/mol
InChI Key: LGOPKSZWRCPKLI-UHFFFAOYSA-N
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Description

(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and fluorine groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling with the aryl halide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and fluorine groups on the aromatic ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical reactions. Additionally, the compound’s ability to interact with biological targets makes it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H6BF3O3

Molecular Weight

205.93 g/mol

IUPAC Name

[5-(difluoromethoxy)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C7H6BF3O3/c9-6-2-1-4(14-7(10)11)3-5(6)8(12)13/h1-3,7,12-13H

InChI Key

LGOPKSZWRCPKLI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)F)F)(O)O

Origin of Product

United States

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